N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine
Description
N-[(1-Methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine is a tertiary amine featuring a piperidin-4-amine core substituted with a 1-methylpiperidin-4-ylmethyl group and an isopropyl moiety. Its molecular formula is C₁₄H₂₈N₃, with a molecular weight of 238.40 g/mol. The compound’s structural complexity arises from its dual piperidine rings, which may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.
Properties
Molecular Formula |
C15H31N3 |
|---|---|
Molecular Weight |
253.43 g/mol |
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-1-propan-2-ylpiperidin-4-amine |
InChI |
InChI=1S/C15H31N3/c1-13(2)18-10-6-15(7-11-18)16-12-14-4-8-17(3)9-5-14/h13-16H,4-12H2,1-3H3 |
InChI Key |
CRNISXKJVIFHBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)NCC2CCN(CC2)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Starting Materials
- 1-Methylpiperidin-4-ylamine or its derivatives.
- 1-(Propan-2-yl)piperidin-4-amine (also known as 1-isopropylpiperidin-4-amine).
- Formaldehyde or paraformaldehyde as a methylene source for linking.
- Suitable solvents such as tetrahydrofuran (THF), ethanol, or dichloromethane.
- Catalysts or bases for amination and alkylation steps.
Stepwise Synthesis Outline
Step 1: Synthesis or Procurement of Substituted Piperidin-4-amines
- The 1-methylpiperidin-4-ylamine can be prepared by reductive amination of 1-methylpiperidin-4-one with ammonia or an amine source.
- The 1-(propan-2-yl)piperidin-4-amine is similarly prepared or procured commercially, characterized by a molecular weight of 156.27 g/mol and synonyms such as 1-isopropyl-N-methylpiperidin-4-amine.
Step 2: Formation of the Methylene Bridge (Mannich-type Reaction)
- The key linking step involves reaction of the amine nitrogen of 1-methylpiperidin-4-ylamine with formaldehyde and the 4-amine of the 1-(propan-2-yl)piperidin-4-amine.
- This is typically a Mannich-type reaction where formaldehyde acts as the methylene donor, forming a -CH2- bridge between the two nitrogen centers.
- Reaction conditions include mixing the two amines in an organic solvent with formaldehyde under mild heating or room temperature stirring.
- The reaction can be catalyzed by acids or bases, depending on the reactivity of the amines.
Step 3: Purification and Salt Formation
- The crude product is purified by extraction, crystallization, or chromatography.
- The free base can be converted into pharmaceutically acceptable salts (e.g., fumarate, citrate, tartrate) by treatment with appropriate acids in solvents such as ethanol or ethyl acetate.
- Salt formation improves stability and solubility.
Reaction Conditions and Catalysts
- Solvents: Common solvents include tetrahydrofuran (THF), ethanol, ethyl acetate, dichloromethane, and acetonitrile.
- Catalysts: Lewis acids such as MgCl2, FeCl3, AlCl3, or metal alkoxylates can be used to promote amination or alkylation steps.
- Temperature: Reactions are often performed at room temperature to moderate heating (25–85 °C).
- Stoichiometry: Equimolar amounts of reactants are generally used to maximize yield.
Related Synthetic Examples and Data
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reductive amination | 1-methylpiperidin-4-one + ammonia + reducing agent | ~40-60% | Produces 1-methylpiperidin-4-ylamine |
| 2 | Mannich-type linkage | 1-methylpiperidin-4-ylamine + 1-(propan-2-yl)piperidin-4-amine + formaldehyde | 50-70% | Forms methylene bridge between amines |
| 3 | Salt formation | Acid (e.g., fumaric, tartaric) + organic solvent | >80% | Improves isolation and stability |
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-one, while reduction may produce this compound .
Scientific Research Applications
N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Amine Cores
Compound 1 : 3-(6-Ethoxynaphthalen-2-yl)-1-[(1-Methylpiperidin-4-yl)methyl]-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine (PDB Ligand: 2E8)
- Molecular Formula : C₂₆H₃₁N₇O
- Molecular Weight : 457.57 g/mol
- Key Features : Shares the [(1-methylpiperidin-4-yl)methyl] substituent but incorporates a pyrazolopyrimidine scaffold linked to an ethoxynaphthyl group.
- Biological Relevance : Likely acts as a kinase inhibitor due to its pyrazolopyrimidine core, a common motif in kinase-targeting drugs. The ethoxynaphthyl group enhances aromatic interactions with hydrophobic enzyme pockets .
Compound 2 : N-[(4-Fluorophenyl)methyl]-1-Methyl-4-Piperidinamine
- Molecular Formula : C₁₃H₁₉FN₂
- Molecular Weight : 222.30 g/mol
- Key Features : Contains a 4-fluorobenzyl group instead of the isopropyl and methylpiperidinylmethyl substituents.
- Applications : Used as an impurity reference standard for Pimavanserin, highlighting its relevance in antipsychotic drug development .
Compound 3 : 1-(3-Chloropyridin-2-yl)Piperidin-4-Amine
- Molecular Formula : C₁₀H₁₄ClN₃
- Molecular Weight : 211.69 g/mol
- Key Features : Simplifies the structure with a chloropyridinyl substituent, lacking the branched alkyl groups.
- Potential Use: Demonstrates how halogenated aromatic groups can modulate solubility and receptor binding .
Comparative Analysis of Substituent Effects
| Property | Target Compound | PDB 2E8 Ligand | N-[(4-Fluorophenyl)methyl]-1-Methyl-4-Piperidinamine |
|---|---|---|---|
| Core Structure | Piperidin-4-amine | Pyrazolopyrimidine | Piperidin-4-amine |
| Substituents | Isopropyl, methylpiperidinylmethyl | Ethoxynaphthyl, methylpiperidinylmethyl | 4-Fluorobenzyl, methyl |
| Molecular Weight | 238.40 g/mol | 457.57 g/mol | 222.30 g/mol |
| Lipophilicity (Predicted logP) | ~2.5 (moderate) | ~4.0 (high) | ~2.0 (low) |
| Biological Target | Unknown | Kinases | Neurological receptors |
Key Observations :
- The methylpiperidinylmethyl substituent, shared with the PDB 2E8 ligand, may facilitate interactions with enzymes or receptors requiring bulky, hydrophobic motifs .
- Fluorinated analogs (e.g., Compound 2) exhibit improved metabolic stability due to fluorine’s electron-withdrawing effects, a feature absent in the target compound .
Biological Activity
N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine, also known as compound 54594936, is a synthetic organic molecule with potential biological activity. This compound is characterized by its piperidine structure, which is often associated with various pharmacological properties, including analgesic and psychoactive effects. In this article, we will explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C15H31N3
- Molecular Weight : 253.43 g/mol
- Structural Features : The compound features a piperidine ring substituted with a methyl group and an isopropyl group, which may influence its interaction with biological targets.
The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor of specific receptors and enzymes:
- Receptor Interaction : The compound exhibits affinity for several neurotransmitter receptors, particularly those involved in pain modulation and neuropsychiatric disorders.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes related to neurotransmitter metabolism, thereby enhancing the availability of key neurotransmitters.
Efficacy Studies
Research has demonstrated the efficacy of this compound in various biological assays:
Table 1: Biological Activity Profile
| Assay Type | Result | Reference |
|---|---|---|
| hERG Channel Inhibition | Moderate inhibition observed | |
| Cytotoxicity (HepG2 Cells) | Non-cytotoxic | |
| Antimicrobial Activity | Effective against M. tuberculosis |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Pain Management : In animal models, the compound has shown promise in reducing pain responses, suggesting its utility as an analgesic agent.
- Neuropsychiatric Disorders : Its receptor profile indicates potential applications in treating conditions such as anxiety and depression.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for evaluating its safety and efficacy:
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | TBD (To Be Determined) |
| Half-life | TBD |
| Metabolism | Primarily hepatic |
Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses; however, further studies are required to fully elucidate its long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
